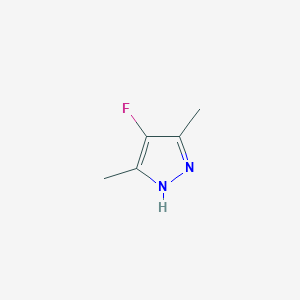
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester, commonly known as triphenylphosphate (TPP), is an ester of phosphoric acid. TPP is a widely used flame retardant in various industries, including electronics, textiles, and plastics. It is also used as a plasticizer, lubricant, and solvent. The chemical structure of TPP is (C6H5O)3P=O.
Wirkmechanismus
The mechanism of action of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester as a flame retardant is based on the formation of a char layer on the surface of the material. The char layer acts as a barrier to the heat and prevents the material from burning. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester also releases phosphoric acid when exposed to heat, which dilutes the flammable gases and reduces the combustion rate.
Biochemische Und Physiologische Effekte
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has been shown to have various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has been shown to disrupt the endocrine system and cause developmental abnormalities in animals. It has also been linked to cancer and reproductive disorders in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has several advantages as a flame retardant and plasticizer in lab experiments. It is easy to handle, has good thermal stability, and is compatible with various polymers. However, Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester has several limitations, such as its toxicity, environmental impact, and potential health hazards. It is important to use Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester in a well-ventilated area and follow the safety guidelines.
Zukünftige Richtungen
There are several future directions for the research on Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester. One area of research is the development of safer and more environmentally friendly flame retardants and plasticizers. Another area of research is the study of the mechanism of action of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester on the endocrine system and the development of safer alternatives. The use of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester as a probe to study enzyme activity and protein-ligand interactions is also an area of interest for future research.
Synthesemethoden
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester can be synthesized by the reaction of phosphorus oxychloride with phenol in the presence of a catalyst. The reaction produces Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester and hydrochloric acid as a byproduct. The reaction is exothermic and requires careful temperature control. The yield of Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester depends on the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester is widely used in scientific research as a flame retardant and plasticizer. It is also used as a probe to study the enzyme activity and protein-ligand interactions. Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
69515-46-4 |
|---|---|
Produktname |
Phosphoric acid, 3-(1-methylethyl)phenyl diphenyl ester |
Molekularformel |
C21H21O4P |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
diphenyl (3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-17(2)18-10-9-15-21(16-18)25-26(22,23-19-11-5-3-6-12-19)24-20-13-7-4-8-14-20/h3-17H,1-2H3 |
InChI-Schlüssel |
PLBFTNYDDQQDME-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Andere CAS-Nummern |
69515-46-4 |
Synonyme |
Diphenyl 3-Isopropylphenyl Phosphate; m-Isopropylphenyl Diphenyl Phosphate; 3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



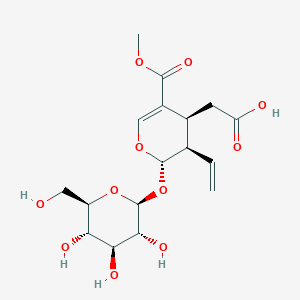

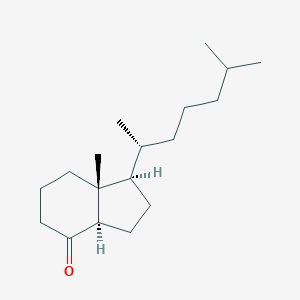
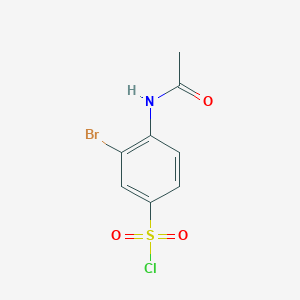
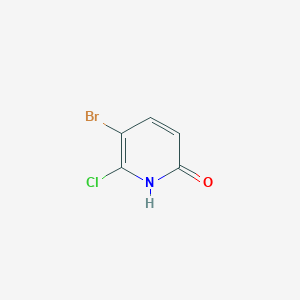
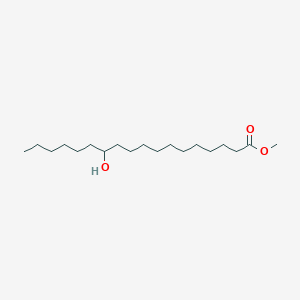
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)




